molecular formula C14H10ClN B3099992 (4'-Chlorobiphenyl-2-yl)-acetonitrile CAS No. 1357575-73-5

(4'-Chlorobiphenyl-2-yl)-acetonitrile

Cat. No.: B3099992
CAS No.: 1357575-73-5
M. Wt: 227.69 g/mol
InChI Key: PKVLIJUWYYLDSV-UHFFFAOYSA-N
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Description

(4’-Chlorobiphenyl-2-yl)-acetonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety, which is further connected to a biphenyl structure with a chlorine atom at the 4’ position. The molecular formula of (4’-Chlorobiphenyl-2-yl)-acetonitrile is C14H10ClN, and it has a molecular weight of approximately 227.69 g/mol.

Scientific Research Applications

(4’-Chlorobiphenyl-2-yl)-acetonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

Target of Action

The primary targets of (4’-Chlorobiphenyl-2-yl)-acetonitrile are currently unknown. This compound is a derivative of biphenyl, which is a common structure in many pharmaceuticals and environmental contaminants . .

Pharmacokinetics

The metabolism and excretion of this compound would depend on various factors including its interactions with metabolic enzymes and transporters .

Result of Action

The molecular and cellular effects of (4’-Chlorobiphenyl-2-yl)-acetonitrile are not well documented. The effects would depend on the compound’s specific targets and the nature of its interactions with these targets. Given the lack of information, it is difficult to predict the potential effects of this compound .

Action Environment

The action, efficacy, and stability of (4’-Chlorobiphenyl-2-yl)-acetonitrile can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment within the body. For instance, the compound’s action may be affected by its concentration, the presence of target molecules, and the presence of other interacting molecules .

Safety and Hazards

The safety data sheet for this compound suggests that it is safe to handle, but precautions should be taken to avoid exposure . It is primarily used for Activators/Inducers applications .

Biochemical Analysis

Biochemical Properties

(4’-Chlorobiphenyl-2-yl)-acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme succinate dehydrogenase, where it acts as an inhibitor. This interaction disrupts the normal function of the enzyme, leading to alterations in cellular respiration processes . Additionally, (4’-Chlorobiphenyl-2-yl)-acetonitrile can bind to other proteins, affecting their structure and function, which can have downstream effects on various metabolic pathways.

Cellular Effects

The effects of (4’-Chlorobiphenyl-2-yl)-acetonitrile on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by (4’-Chlorobiphenyl-2-yl)-acetonitrile leads to a decrease in ATP production, which can affect energy-dependent cellular processes. Moreover, changes in gene expression induced by this compound can result in altered protein synthesis and cellular responses to environmental stimuli .

Molecular Mechanism

At the molecular level, (4’-Chlorobiphenyl-2-yl)-acetonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the electron transport chain in mitochondria. This inhibition leads to a reduction in ATP production and an increase in reactive oxygen species (ROS) levels, which can cause oxidative stress and damage to cellular components . Additionally, (4’-Chlorobiphenyl-2-yl)-acetonitrile may interact with other enzymes and proteins, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4’-Chlorobiphenyl-2-yl)-acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4’-Chlorobiphenyl-2-yl)-acetonitrile can degrade over time, leading to a decrease in its inhibitory effects on succinate dehydrogenase. Prolonged exposure to the compound can result in cumulative damage to cellular components, affecting cell viability and function .

Dosage Effects in Animal Models

The effects of (4’-Chlorobiphenyl-2-yl)-acetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of succinate dehydrogenase and other enzymes. Threshold effects have been observed, where a certain concentration of (4’-Chlorobiphenyl-2-yl)-acetonitrile is required to elicit a measurable response. At high doses, toxic or adverse effects, such as oxidative stress and cellular damage, can occur .

Metabolic Pathways

(4’-Chlorobiphenyl-2-yl)-acetonitrile is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. This interaction affects the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to changes in metabolic flux and metabolite levels. The compound may also interact with other enzymes and cofactors, further influencing metabolic processes and cellular energy production .

Transport and Distribution

Within cells and tissues, (4’-Chlorobiphenyl-2-yl)-acetonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s hydrophobic nature allows it to readily cross cell membranes and accumulate in lipid-rich regions, such as the mitochondrial membrane, where it exerts its inhibitory effects on succinate dehydrogenase .

Subcellular Localization

The subcellular localization of (4’-Chlorobiphenyl-2-yl)-acetonitrile is primarily within the mitochondria, where it inhibits succinate dehydrogenase. This localization is facilitated by the compound’s hydrophobic properties and its ability to interact with mitochondrial membranes. The inhibition of succinate dehydrogenase within the mitochondria leads to disruptions in cellular respiration and energy production, affecting overall cell function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Chlorobiphenyl-2-yl)-acetonitrile typically involves the reaction of 4-chlorobiphenyl with acetonitrile in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where 4-chlorobiphenyl is treated with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of (4’-Chlorobiphenyl-2-yl)-acetonitrile may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4’-Chlorobiphenyl-2-yl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chlorine atom at the 4’ position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobiphenyl: A monochlorobiphenyl with a chlorine atom at the 4 position.

    2-Chloro-N-(4’-chlorobiphenyl-2-yl)nicotinamide (Boscalid): A fungicide with a similar biphenyl structure and a nitrile group.

    4’-Chlorobiphenyl-2-ol: A biphenyl derivative with a hydroxyl group at the 2 position.

Uniqueness

(4’-Chlorobiphenyl-2-yl)-acetonitrile is unique due to the presence of both a nitrile group and a chlorine atom on the biphenyl structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-13-7-5-12(6-8-13)14-4-2-1-3-11(14)9-10-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVLIJUWYYLDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-bromophenyl)acetonitrile (5.00 g, 25.5 mmol), 4-chlorophenylboronic acid (4.30 g, 27.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.48 g 0.42 mmol) were mixed with toluene (57 ml) in a 250 ml 3-necked flask. A reflux condenser was attached and the flask was purged with nitrogen. Aqueous solution of Na2CO3 (2M, 29 ml, 58 mmol) was added by syringe, and the atmosphere was evacuated and replaced with nitrogen. The reaction mixture was heated at reflux overnight, and then allowed to cool at ambient temperature. The mixture was partitioned between saturated aq. NH4Cl and EtOAc (200 ml each). The organic phase was separated, dried (MgSO4), filtered through diatomaceous earth and the filtrate was evaporated under reduced pressure. The residue was purified by column chromatography (ISCO, 120 g silica gel column, 0→20% EtOAc/hexanes) to give the tile compound (5.44 g, yield: 94%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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